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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary research and
findings on DS88790512, a potent and selective blocker of the Transient Receptor Potential
Canonical 6 (TRPCB6) ion channel. The information is compiled from publicly available scientific
literature and is intended to serve as a detailed guide for professionals in the field of drug
discovery and development.

Core Compound Profile: DS88790512

DS88790512 is a novel bicyclo[4.3.0]lnonane derivative identified as a potent, selective, and
orally bioavailable inhibitor of the TRPC6 ion channel.[1] The development of this compound
was guided by increasing the three-dimensionality of the molecular structure, a feature often
associated with successful drug candidates.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro and in vivo
studies of DS88790512.

Table 1: In Vitro Potency and Selectivity

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10819894?utm_src=pdf-interest
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.reactionbiology.com/datasheet/herg_patch_malvern/
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/PFHxA/12_PFHxA_E.pdf
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Target Assay Type IC50 Reference
TRPC6 lon Influx 11 nM [11[3]
hERG lon Channel Electrophysiology >100 pM [2]
hNaV1.5 lon Channel Electrophysiology >300 pM [2]

Table 2: In Vivo Pl kinetics in Mi

Route of
Parameter Administrat Dose Value Units Reference
ion
Cmax Oral 10 260 nM [2]
AUC Oral 10 1000 nM*h [2]
T1/2 Oral 10 2.9 hours 2]
Oral
) o Oral vs. IV 10 50 % [2]
Bioavailability
Volume of
Distribution Intravenous 10 24 L/kg [2]
(vd)
Clearance Intravenous 10 180 mL/min/kg [2]
Plasma
Protein - - ~70 % [2]
Binding
Metabolic
Stability
- - 98 % [2]

(Murine Liver

Microsomes)

Signaling Pathway and Mechanism of Action

DS88790512 exerts its pharmacological effect by directly blocking the TRPC6 ion channel.

TRPCE6 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and
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other cations into the cell. This influx is a key signaling event in various physiological and
pathophysiological processes. The diagram below illustrates the inhibition of the TRPC6

signaling pathway by DS88790512.

Cell Membrane
DS88790512 nhbitz TRPC6 Channel allows

oL Acivat activates
ctivation generates
(e.g., via GPCR) R

triggers Downstream Signaling
(e.g., Calcineurin-NFAT)

Click to download full resolution via product page
Inhibition of TRPC6-mediated calcium influx by DS88790512.

Experimental Workflow

The preclinical evaluation of DS88790512 likely followed a standardized workflow to
characterize its potency, selectivity, and pharmacokinetic properties. The diagram below
outlines a logical progression of these key experiments.
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A representative preclinical evaluation workflow for DS88790512.

Experimental Protocols

Detailed experimental protocols for the preliminary studies of DS88790512 are not fully
available in the public domain. However, based on the nature of the reported data, the following
are representative, standardized protocols for the key assays performed.

TRPCG6 Inhibition Assay (Calcium Influx)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10819894?utm_src=pdf-body-img
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.benchchem.com/product/b10819894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol describes a typical method for assessing the inhibitory activity of a compound
against TRPC6 channels using a calcium influx assay in a cell-based format.

e Cell Culture:

o Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine
Serum (FBS), 100 U/mL penicillin, 100 pg/mL streptomycin, and a selection antibiotic
(e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

e Assay Preparation:

o Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

o On the day of the assay, the growth medium is removed, and cells are loaded with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks'
Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

o After incubation, cells are washed to remove excess dye.

e Compound Incubation:

o Serial dilutions of DS88790512 are prepared in the assay buffer.

o The compound dilutions are added to the respective wells and incubated for a
predetermined time (e.g., 15-30 minutes) at room temperature.

o Channel Activation and Signal Detection:

o ATRPCS6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to all wells to
activate the channel.

o The fluorescence intensity is measured immediately using a fluorescence plate reader at
appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm
emission for Fluo-4).

o Data Analysis:
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o The increase in fluorescence upon agonist addition is indicative of calcium influx.

o The percentage of inhibition by DS88790512 is calculated relative to vehicle-treated
controls.

o The IC50 value is determined by fitting the concentration-response data to a four-
parameter logistic equation.

hERG and hNaV1.5 Selectivity Assays (Patch-Clamp
Electrophysiology)

This protocol outlines a standard method for assessing off-target activity on key cardiac ion
channels using the manual whole-cell patch-clamp technique.

e Cell Culture:

o Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing either human hERG or
hNaV1.5 channels are used.

o Cells are maintained in appropriate culture medium and conditions, similar to the TRPC6-
expressing cells.

o Electrophysiology Recordings:

o Cells are transferred to a recording chamber on the stage of an inverted microscope and
perfused with an extracellular solution.

o Borosilicate glass pipettes with a resistance of 2-5 MQ are filled with an intracellular
solution and used to form a high-resistance (>1 GQ) seal with the cell membrane.

o The cell membrane is ruptured to achieve the whole-cell configuration.

o Specific voltage protocols are applied to elicit the characteristic currents for hERG or
hNaV1.5 channels.

o Currents are recorded using a patch-clamp amplifier and appropriate data acquisition
software.
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e Compound Application:
o A stable baseline current is established before the application of DS88790512.
o The compound is applied at various concentrations via the perfusion system.

e Data Analysis:

o The peak current amplitude in the presence of the compound is compared to the baseline
current to determine the percentage of inhibition.

o Concentration-response curves are generated to calculate the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for determining the pharmacokinetic profile of a
compound in mice following oral and intravenous administration.

e Animals:
o Male CD-1 or C57BL/6 mice (8-10 weeks old) are used.

o Animals are housed in a controlled environment with a 12-hour light/dark cycle and access
to food and water ad libitum. They are typically fasted overnight before dosing.

e Compound Administration:

o Oral (PO): DS88790512 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

o Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline
with a co-solvent) and administered as a bolus dose into the tail vein.

e Blood Sampling:

o At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose),
blood samples are collected from a sparse sampling design (typically 3 mice per time
point) via a suitable route (e.g., submandibular or saphenous vein).
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o Blood is collected into tubes containing an anticoagulant (e.g., K2ZEDTA).
o Plasma is separated by centrifugation and stored at -80°C until analysis.
» Bioanalysis (LC-MS/MS):

o The concentration of DS88790512 in plasma samples is quantified using a validated
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

o This involves protein precipitation, chromatographic separation, and detection by mass
spectrometry.

o Pharmacokinetic Analysis:

o The plasma concentration-time data are analyzed using non-compartmental methods to
determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, clearance,
volume of distribution, and oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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